3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol

Retinoid synthesis Grignard reaction Process yield

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol (CAS 59057-30-6), commonly referred to as Ethylene-β-ionol or (1E)-Vinyl-β-ionol, is a C15 terpenoid alcohol (C15H24O, MW 220.35 g/mol) that serves as a pivotal intermediate in the industrial synthesis of 13-cis-retinoic acid (Isotretinoin) and vitamin A derivatives. Unlike the broader Vinyl-β-ionol registry (CAS 5208-93-5), CAS 59057-30-6 specifically designates the (1E)-stereoisomer, providing a defined geometric configuration critical for stereoselective Wittig olefination cascades.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 59057-30-6
Cat. No. B125334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol
CAS59057-30-6
Synonyms(1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O
InChIInChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+
InChIKeyPZGYHDPZANRCSM-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene-β-ionol (CAS 59057-30-6) for Retinoid Synthesis: A Defined (1E)-Isomer Building Block with Differentiated Stereochemical and Process Advantages


3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol (CAS 59057-30-6), commonly referred to as Ethylene-β-ionol or (1E)-Vinyl-β-ionol, is a C15 terpenoid alcohol (C15H24O, MW 220.35 g/mol) that serves as a pivotal intermediate in the industrial synthesis of 13-cis-retinoic acid (Isotretinoin) and vitamin A derivatives . Unlike the broader Vinyl-β-ionol registry (CAS 5208-93-5), CAS 59057-30-6 specifically designates the (1E)-stereoisomer, providing a defined geometric configuration critical for stereoselective Wittig olefination cascades . The compound is prepared via Grignard reaction of β-ionone with vinyl magnesium halides and has been validated in both batch and continuous-flow manufacturing processes, with demonstrated utility as a dual-function intermediate that also exhibits halide-extractant properties .

Why Generic Vinyl-β-ionol Cannot Replace CAS 59057-30-6 in cGMP Retinoid Synthesis: Stereochemical, Purity, and Heavy-Metal Constraints


Substituting CAS 59057-30-6 with generic Vinyl-β-ionol (CAS 5208-93-5) or alternative β-ionone-derived intermediates introduces three risks that directly undermine procurement and process integrity: (1) Stereochemical ambiguity—CAS 5208-93-5 does not specify the (E)/(Z) configuration at the C1–C2 double bond, yet the (1E) geometry of CAS 59057-30-6 is essential for the correct stereochemical outcome of the Wittig condensation that generates the retinoid tetraene skeleton [REFS-1, REFS-4]; (2) The alternative ethynyl-β-ionol pathway requires a palladium-catalyzed partial hydrogenation step that leaves trace heavy-metal residues in the final API, contravening ICH Q3D guidelines, whereas the Grignard-vinyl route using CAS 59057-30-6 eliminates noble-metal catalysts entirely ; (3) Reported yields of the target compound from optimized Grignard protocols (84–87.5%, with purity exceeding 95–98% by NMR) substantially exceed those of the ethynylation-reduction sequence, and batch-to-batch variability is reduced when a single defined isomer is specified as the input material .

Quantitative Differentiation Evidence for CAS 59057-30-6: Head-to-Head Data Against Alternative Retinoid Intermediates


Synthesis Yield of Vinyl-β-ionol from β-Ionone: Grignard Route with CAS 59057-30-6 vs. Ethynylation-Reduction Pathway

The Grignard route to CAS 59057-30-6 (vinyl magnesium bromide + β-ionone in THF) delivers 166 g of distilled product from a 0.09 mol scale, corresponding to an 84% yield with >98% purity by NMR . On a larger scale (8.75 kg β-ionone), the yield reaches 87.5% with purity >95% . These yields compare favorably with the ethynylation-reduction pathway, which requires two additional steps and a palladium-catalyzed hydrogenation, typically providing overall yields below 70% from β-ionone to the equivalent ethynyl-β-ionol intermediate .

Retinoid synthesis Grignard reaction Process yield Vinyl-β-ionol

Heavy-Metal Residue Profile: Grignard-Vinyl Route (CAS 59057-30-6) vs. Pd-Catalyzed Ethynylation Route

The synthesis of 13-cis-retinoic acid starting from CAS 59057-30-6 via Grignard reaction explicitly avoids the use of rhodium, palladium, or any other heavy-metal catalysts at all steps . In contrast, the alternative pathway in which β-ionone is ethynylated and then partially hydrogenated over a Lindlar-type (Pd-poisoned) catalyst inevitably introduces palladium residues that require extensive, economically unfavorable purification to meet pharmaceutical specifications . The patent literature documents that the Rh/Pd-catalyzed isomerization route yields 13-cis-retinoic acid containing trace heavy metals that are 'difficult to separate' and 'not only very expensive, but also difficult to separate' .

Heavy-metal-free synthesis ICH Q3D Isotretinoin Catalyst contamination

Stereochemical Definition: (1E)-Isomer Specification of CAS 59057-30-6 vs. Unspecified Vinyl-β-ionol (CAS 5208-93-5)

CAS 59057-30-6 is explicitly registered as the (1E)-isomer: (1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol, whereas CAS 5208-93-5 is the generic Vinyl-β-ionol registry without defined olefin geometry . The (1E) configuration places the cyclohexenyl ring and the tertiary alcohol-bearing side chain in a trans relationship about the C1–C2 double bond. This geometry is preserved through phosphonium salt formation (US 3,932,485) and subsequent Wittig condensation, ensuring the correct (all-E)-retinoid backbone configuration. Use of the (1Z)-isomer or a mixed-isomer feedstock would alter the stereochemical outcome of the Wittig cascade, directly impacting the isomeric purity of the final retinoid product .

Stereochemistry Wittig reaction Geometric isomerism Retinoid tetraene

Dual Functionality: Halide Extractant and Supercritical Fluid Behavior—A Differentiating Property Not Shared by β-Ionol or Ethynyl-β-ionol

CAS 59057-30-6 is documented to function as an extractant for halides, specifically acting as a hydrochloric acid extractant and magnesium chloride filtrate, and exhibits supercritical fluid behavior . This dual functionality is not reported for the structurally closest analogs β-ionol (CAS 22029-76-1) or ethynyl-β-ionol, which are primarily described as synthetic intermediates or fragrance compounds without demonstrated extractant properties. The practical utility of this property is evident in the continuous production process (CN108002981A), where the compound's ability to facilitate MgCl2 separation from the Grignard quench stream simplifies downstream processing .

Halide extraction Supercritical fluid Magnesium chloride Hydrochloric acid

Continuous-Flow Manufacturing Compatibility vs. Batch-Only Processes for Alternative Intermediates

A dedicated patent (CN108002981A) describes a continuous-flow method for producing vinyl-β-ionol (CAS 59057-30-6) using β-ionone and vinyl magnesium chloride in a static mixer reactor . The process achieves continuous operation with residence times as short as 200 seconds at 5 °C, with quench and centrifugal filtration integrated in-line. This contrasts with the batch-only Grignard protocols described in the earlier literature (Indian Patent 188476), which require 8-hour stir times and separate quench/extraction unit operations , and with the ethynylation route, which has not been demonstrated in a continuous-flow format due to the handling challenges of acetylene and liquid ammonia under pressure .

Continuous manufacturing Process intensification Grignard reaction Scale-up

Optimal Application Scenarios for CAS 59057-30-6 Based on Quantitative Differentiation Evidence


cGMP Synthesis of 13-cis-Retinoic Acid (Isotretinoin) API with ICH Q3D-Compliant Heavy-Metal Profile

Pharmaceutical manufacturers producing Isotretinoin active pharmaceutical ingredient should specify CAS 59057-30-6 as the key C15 building block. The Grignard-vinyl route using this intermediate eliminates rhodium and palladium catalysts from the entire synthetic sequence, directly addressing ICH Q3D elemental impurity requirements without additional purification steps . The documented yields (84–87.5%, purity >95–98% by NMR) provide a predictable cost model for API manufacturing . The defined (1E)-stereochemistry ensures consistent stereochemical outcomes in the downstream Wittig condensation that constructs the retinoid tetraene backbone .

Continuous-Flow Process Development for Vitamin A and Retinoid Intermediates at Industrial Scale

Process chemists scaling retinoid intermediate production benefit from CAS 59057-30-6 due to the validated continuous-flow manufacturing method (CN108002981A) . The static-mixer-based process with 200-second residence time enables order-of-magnitude process intensification compared to batch protocols requiring 8+ hours. The integrated quench and centrifugal filtration simplify the work-up, and the compound's intrinsic MgCl2-extractant properties facilitate salt removal from the product stream—a feature not available with alternative intermediates .

Deuterated Internal Standard Preparation for Retinoid Metabolism and Pharmacokinetic Studies

CAS 59057-30-6 serves as the parent compound for Ethylene-β-ionol-d3, a deuterated analog (isotopic purity ≥98%) used as an internal standard in LC-MS/MS quantification of retinoid metabolites . The defined (1E)-stereochemistry of the parent compound ensures that the deuterated standard accurately represents the stereochemical configuration of the analyte. Procurement of the non-deuterated compound with documented stereochemical and purity specifications is a prerequisite for preparing validated analytical reference standards .

Halide Extraction and Supercritical Fluid Applications in Specialty Chemical Processing

The documented ability of CAS 59057-30-6 to act as a hydrochloric acid extractant, magnesium chloride filtrate agent, and supercritical fluid opens applications in specialty chemical processing beyond retinoid synthesis . Research groups exploring novel extractants for brine processing or supercritical fluid solvent systems may select this compound based on its combination of a well-characterized terpenoid scaffold with demonstrated halide-affinity properties—a dual functionality not reported for β-ionol, α-ionol, or ethynyl-β-ionol .

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